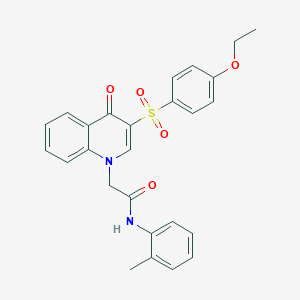
2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, with the CAS number 895645-72-4, is a synthetic organic compound belonging to the quinoline class. Its complex structure includes a quinoline core, a sulfonyl group, and an acetamide moiety, which contribute to its biological activity. This article explores its biological properties, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is C25H22N2O5S, with a molecular weight of 462.5 g/mol. The structure features significant functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₂O₄S |
| Molecular Weight | 462.5 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that this compound exhibits enzyme inhibitory properties that may interfere with cancer cell proliferation. The compound has been studied for its ability to inhibit specific enzymes involved in cancer pathways, potentially leading to reduced tumor growth.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as kinases and proteases that are crucial for cancer cell survival and proliferation.
- Protein-Ligand Interactions : Studies have explored its interactions with various proteins, shedding light on its mechanism of action within biological systems.
Anticancer Properties
The primary focus of research on this compound is its anticancer activity . Several studies have indicated that it can inhibit the growth of various cancer cell lines through different mechanisms:
- Cell Proliferation Inhibition : In vitro studies demonstrate that the compound significantly reduces the proliferation of cancer cells in several models.
- Apoptosis Induction : The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
Case Studies
- In Vitro Studies : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting effective anticancer properties.
- Enzyme Activity Assays : Research utilizing enzyme assays demonstrated that the compound effectively inhibits specific kinases associated with tumor growth, confirming its potential as a therapeutic agent.
Research Findings
Recent findings highlight the following key aspects of the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Cell Studies | Significant reduction in viability of cancer cells |
| Enzyme Inhibition | Effective inhibition of key kinases linked to cancer |
| Apoptosis Induction | Induction of apoptosis in treated cancer cells |
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-19-12-14-20(15-13-19)34(31,32)24-16-28(23-11-7-5-9-21(23)26(24)30)17-25(29)27-22-10-6-4-8-18(22)2/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZBAZHRZQFUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













